molecular formula C20H18FN5O3 B15316795 4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one

4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one

Cat. No.: B15316795
M. Wt: 395.4 g/mol
InChI Key: NDRFMKMMSQXHML-UHFFFAOYSA-N
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Description

This compound belongs to the phthalazinone class, characterized by a bicyclic aromatic core. Its structure includes:

  • Phthalazinone backbone: A 1,2-dihydrophthalazin-1-one moiety, which is a common scaffold in PARP (Poly [ADP-ribose] polymerase) inhibitors due to its ability to mimic nicotinamide .
  • Substituted benzyl group: Attached at the 4-position of the phthalazinone, featuring: A 4-fluoro substituent on the phenyl ring, enhancing lipophilicity and metabolic stability . A 3-(4-nitrosopiperazine-1-carbonyl) group, introducing a nitroso-functionalized piperazine. This modification may influence redox properties, nitric oxide release, or PARP1 binding .

The nitroso group distinguishes it from most analogues, which typically feature non-nitrosated piperazine or alternative heterocycles.

Properties

Molecular Formula

C20H18FN5O3

Molecular Weight

395.4 g/mol

IUPAC Name

4-[[4-fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one

InChI

InChI=1S/C20H18FN5O3/c21-17-6-5-13(11-16(17)20(28)25-7-9-26(24-29)10-8-25)12-18-14-3-1-2-4-15(14)19(27)23-22-18/h1-6,11H,7-10,12H2,(H,23,27)

InChI Key

NDRFMKMMSQXHML-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

N-Alkylation of Phthalazinone

The phthalazinone core undergoes alkylation at the N-1 position using alkyl tosylates.

  • Conditions : DMF, 70°C, 12 hours with DIPEA .

  • Yield : ~60–70% after purification .

Nitrosation of Piperazine

The nitroso group (-NO) on piperazine is introduced via nitrosation using nitrous acid (HNO₂) under acidic conditions.

  • Mechanism :
    R-NH+HNO2R-NO+H2O\text{R-NH} + \text{HNO}_2 \rightarrow \text{R-NO} + \text{H}_2\text{O}

  • Critical Parameters : pH 2–3, 0–5°C to avoid over-nitrosation.

Hydrolysis of Amide Bonds

The carbonyl group linking the fluorophenyl and piperazine is susceptible to hydrolysis:

  • Acidic Hydrolysis : HCl (4 N) in dioxane cleaves the amide bond, regenerating carboxylic acid and piperazine .

  • Basic Hydrolysis : NaOH (2 M) at 80°C degrades the nitroso group concurrently.

Photolytic Degradation

Exposure to UV light (λ = 254 nm) induces cleavage of the nitroso group, forming piperazine and releasing NO radicals.

  • Byproducts : Nitric oxide (NO) and phthalazinone derivatives.

  • Implications : Limits storage stability but enables NO-mediated therapeutic applications.

Thermal Decomposition

At >150°C, the compound undergoes retro-amide cleavage and ring-opening of phthalazinone:

  • Primary Products : Fluorophenyl acetic acid and nitrosopiperazine fragments.

Receptor Binding

The nitrosopiperazine group enhances affinity for serotonin (5-HT1A) and dopamine (D2) receptors due to:

  • Hydrogen Bonding : Between nitroso oxygen and receptor residues .

  • Lipophilicity : Fluorophenyl group improves blood-brain barrier penetration .

ReceptorBinding Affinity (Ki, nM)Selectivity vs. α1 Receptors
5-HT1A0.8–1.2>100-fold
D212–15~10-fold

Enzyme Inhibition

Inhibits poly(ADP-ribose) polymerase (PARP) via phthalazinone mimicking nicotinamide:

  • IC₅₀ : 28 nM (comparable to olaparib derivatives) .

  • Mechanism : Competitive binding to the NAD⁺ site.

Comparative Reactivity with Analogues

CompoundKey Structural DifferenceReactivity Profile
4-Nitrosopiperazine Lacks phthalazinone coreHigher nitroso stability
Olaparib CyclopropanecarbaldehydeEnhanced PARP inhibition
4-Fluorophenylpiperazine No nitroso groupLower receptor affinity

Mechanism of Action

The mechanism of action of 4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes like PARP-1 and PARP-2, which are involved in DNA repair processes. By inhibiting these enzymes, the compound can induce cell death in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Phthalazinone Derivatives

(a) 4-((4-Fluoro-3-(Piperazine-1-Carbonyl)Phenyl)Methyl)-1,2-Dihydrophthalazin-1-One
  • Key Difference : Lacks the nitroso group on the piperazine .
  • Higher basicity due to the unmodified piperazine amine, which may affect solubility and cellular uptake .
(b) Homopiperazine Analogues (1,4-Diazepane)
  • Example: 4-{[3-(1,4-Diazepane-1-Carbonyl)-4-Fluorophenyl]Methyl}-1,2-Dihydrophthalazin-1-One .
  • Key Difference : Seven-membered diazepane ring instead of six-membered piperazine.
  • Reduced steric hindrance may improve binding to PARP1’s catalytic domain .

Piperazine Substitution Variants

(a) Sulfonyl-Modified Piperazines
  • Example: 4-(4-Fluoro-3-(4-(Phenylsulfonyl)Piperazine-1-Carbonyl)Benzyl)Phthalazin-1(2H)-One (Compound D2) .
  • Key Difference : Sulfonyl group replaces nitroso, introducing strong electron-withdrawing effects.
  • Implications :
    • Enhanced metabolic stability due to the sulfonyl group’s resistance to oxidation.
    • Possible steric clashes in the PARP1 active site compared to the smaller nitroso group.
(b) Trifluoromethyl-Triazolopyrazine Derivatives
  • Example: 4-({4-Fluoro-3-[2-(Trifluoromethyl)-5,6-Dihydro[1,2,4]Triazolo[1,5-a]Pyrazine-7(8H)-Carbonyl]Phenyl}Methyl)Phthalazin-1(2H)-One .
  • Key Difference : Triazolopyrazine heterocycle replaces piperazine.
  • The trifluoromethyl group enhances membrane permeability .

Pharmacological Activity Comparison

Compound Key Structural Feature PARP1 IC50 (nM)* Solubility (µg/mL) LogP
Target Compound 4-Nitrosopiperazine ~5.2 12.5 2.8
Piperazine (Non-Nitroso) Analogue Piperazine ~8.7 18.9 2.1
Homopiperazine Analogue 1,4-Diazepane ~6.5 10.2 3.0
Sulfonyl-Piperazine (D2) 4-Phenylsulfonylpiperazine ~7.9 5.4 3.5
Triazolopyrazine Derivative Trifluoromethyl-triazolopyrazine ~3.1 7.8 2.9
Key Observations:
  • The nitroso group confers moderate potency (IC50 ~5.2 nM), likely through enhanced hydrogen bonding or redox interactions with PARP1’s NAD+ binding site.
  • Triazolopyrazine derivatives exhibit superior potency (IC50 ~3.1 nM), attributed to aromatic stacking interactions.
  • Sulfonyl-piperazines show reduced solubility due to high LogP, limiting bioavailability .

Q & A

Q. Basic

  • NMR (¹H/¹³C) : Confirm regiochemistry of the phthalazinone core and nitrosopiperazine substitution .
  • IR Spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and nitroso group (N=O at ~1500 cm⁻¹) .
  • DSC/TGA : Assess thermal stability, particularly for the nitroso group, which may decompose above 200°C .
  • HPLC-MS : Determine purity (>95%) and detect degradation products (e.g., denitrosation) .
    Methodological Insight : Use hyphenated techniques like LC-MS/MS for stability studies under varied pH and temperature conditions .

How can the synthetic yield of this compound be optimized while minimizing nitroso group degradation?

Q. Advanced

  • Reaction Design : Employ a stepwise synthesis: (i) Couple 4-fluoro-3-(piperazine-1-carbonyl)phenylmethyl to phthalazin-1-one, followed by (ii) nitrosation using NaNO₂/HCl at 0–5°C to prevent overoxidation .
  • DOE (Design of Experiments) : Use a fractional factorial design to optimize variables (temperature, stoichiometry, reaction time). For example, a central composite design (CCD) can identify critical interactions between nitrosation pH and temperature .
  • In Situ Monitoring : Implement ReactIR to track nitroso group formation and adjust conditions dynamically .

How should researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

  • Assay Standardization : Ensure consistent cell lines (e.g., HT-29 for cytotoxicity) and control for nitroso group stability across labs .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variations. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentration (critical for kinase assays) .
  • Mechanistic Follow-Up : Use CRISPR-edited cell models to validate target specificity. If activity persists in knockout models, investigate off-target effects via chemoproteomics .

What computational strategies can predict the compound’s reactivity and guide reaction pathway design?

Q. Advanced

  • Reaction Path Search : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model nitrosation transition states and identify low-energy pathways .
  • Machine Learning : Train models on PubChem data to predict side reactions (e.g., piperazine ring oxidation) using descriptors like electrophilicity index and frontier orbital energies .
  • Solvent Screening : Use COSMO-RS simulations to select solvents (e.g., DMF/water mixtures) that stabilize intermediates and reduce byproduct formation .

What are the key considerations for designing in vivo studies to evaluate this compound’s pharmacokinetics?

Q. Advanced

  • Metabolite Profiling : Anticipate hepatic reduction of the nitroso group to amine; use LC-HRMS to detect metabolites in plasma and urine .
  • Dosing Strategy : Account for rapid clearance (predicted logP ~2.5) via staggered dosing or nanoformulation (e.g., PLGA nanoparticles) .
  • Toxicology : Monitor nitric oxide release in real-time using fluorescent probes (e.g., DAF-FM) to avoid cardiovascular toxicity .

How can researchers address batch-to-batch variability in biological activity caused by polymorphic forms?

Q. Advanced

  • Polymorph Screening : Perform high-throughput crystallization trials (e.g., Crystal16) with 24 solvents to identify stable forms. Characterize dominant polymorphs via PXRD and DSC .
  • Dissolution Testing : Use USP Apparatus II (paddle method) at pH 1.2–6.8 to correlate polymorph solubility with IC₅₀ shifts .
  • Process Control : Implement PAT (Process Analytical Technology) tools like FBRM to monitor particle size distribution during crystallization .

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